molecular formula C14H19N3OS B259399 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B259399
M. Wt: 277.39 g/mol
InChI Key: NGDNKOYHHCOXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide, also known as ADTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. ADTA has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The exact mechanism of action of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it has been suggested that N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide may act as a modulator of ion channels and receptors in the brain, leading to its neuroprotective effects. In cancer cells, N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its stability and solubility in water and organic solvents. However, one limitation is its potential toxicity, which may require careful handling and monitoring.

Future Directions

Future research on N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide could focus on its potential applications in drug development, particularly as a treatment for neurodegenerative diseases and cancer. Additionally, further studies could investigate the mechanism of action of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide and its potential interactions with other compounds.

Synthesis Methods

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide is synthesized through a reaction between 1-adamantylamine and thiosemicarbazide, followed by acetylation with acetic anhydride. The final product is obtained through recrystallization in ethanol.

Scientific Research Applications

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide has been shown to have anticancer properties and may have potential as a chemotherapy agent. In drug discovery, N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide has been used as a scaffold for the development of new drugs.

properties

Product Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C14H19N3OS/c1-8(18)15-13-17-16-12(19-13)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-7H2,1H3,(H,15,17,18)

InChI Key

NGDNKOYHHCOXJV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CC(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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